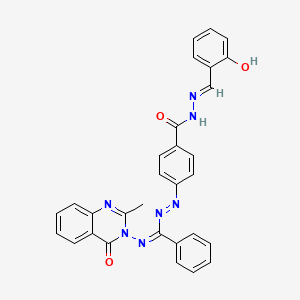
4-Methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ZRZ3G87GOR, also known as 4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid, is a compound with the molecular formula C8H12O3 and a molecular weight of 156.1791 This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring
準備方法
The synthesis of 4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxirane ring. The reaction conditions typically include the use of strong acids or bases, such as sulfuric acid or sodium hydroxide, to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
化学反応の分析
4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
科学的研究の応用
4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This reactivity is exploited in various applications, including the development of enzyme inhibitors and other bioactive molecules.
類似化合物との比較
4-methyl-7-oxabicyclo(4.1.0)heptane-3-carboxylic acid can be compared with other similar compounds, such as:
Epoxides: Compounds containing an oxirane ring, which share similar reactivity and applications.
Cyclohexane derivatives: Compounds with a cyclohexane ring structure, which may have different functional groups attached.
Carboxylic acids: Compounds with a carboxylic acid group, which exhibit similar chemical reactivity.
The uniqueness of this compound lies in its bicyclic structure, which combines the reactivity of both the oxirane ring and the carboxylic acid group, making it a versatile compound for various applications.
特性
CAS番号 |
1843-26-1 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-4-2-6-7(11-6)3-5(4)8(9)10/h4-7H,2-3H2,1H3,(H,9,10) |
InChIキー |
KPOXQAKDFUYNFA-UHFFFAOYSA-N |
正規SMILES |
CC1CC2C(O2)CC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-N-[(1S,2R)-3-[[(3S,6S)-4,7-dioxo-6-sec-butyl-12-oxa-5,8-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-3-yl]amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B12736596.png)

![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)










